molecular formula C14H20ClNO2 B1430547 Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate hydrochloride CAS No. 1461705-77-0

Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate hydrochloride

Cat. No.: B1430547
CAS No.: 1461705-77-0
M. Wt: 269.77 g/mol
InChI Key: PGHMXDPHHZCARU-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate hydrochloride is a chemical compound with the molecular formula C14H20ClNO2 It is a hydrochloride salt form of a methyl ester derivative, which contains an amino group and a tetrahydronaphthalenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydronaphthalene and methyl acrylate.

    Formation of Intermediate: The initial step involves the reaction of 1,2,3,4-tetrahydronaphthalene with methyl acrylate under basic conditions to form an intermediate compound.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.

    Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient conversion.

    Purification: Advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-phenylpropanoate hydrochloride: Similar structure but with a phenyl group instead of a tetrahydronaphthalenyl moiety.

    Methyl 2-amino-3-(2-naphthyl)propanoate hydrochloride: Contains a naphthyl group instead of a tetrahydronaphthalenyl group.

Uniqueness

Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate hydrochloride is unique due to its tetrahydronaphthalenyl moiety, which imparts distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(15)9-11-7-4-6-10-5-2-3-8-12(10)11;/h2-3,5,8,11,13H,4,6-7,9,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHMXDPHHZCARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCCC2=CC=CC=C12)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate hydrochloride
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Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate hydrochloride
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Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate hydrochloride
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Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate hydrochloride
Reactant of Route 5
Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate hydrochloride

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